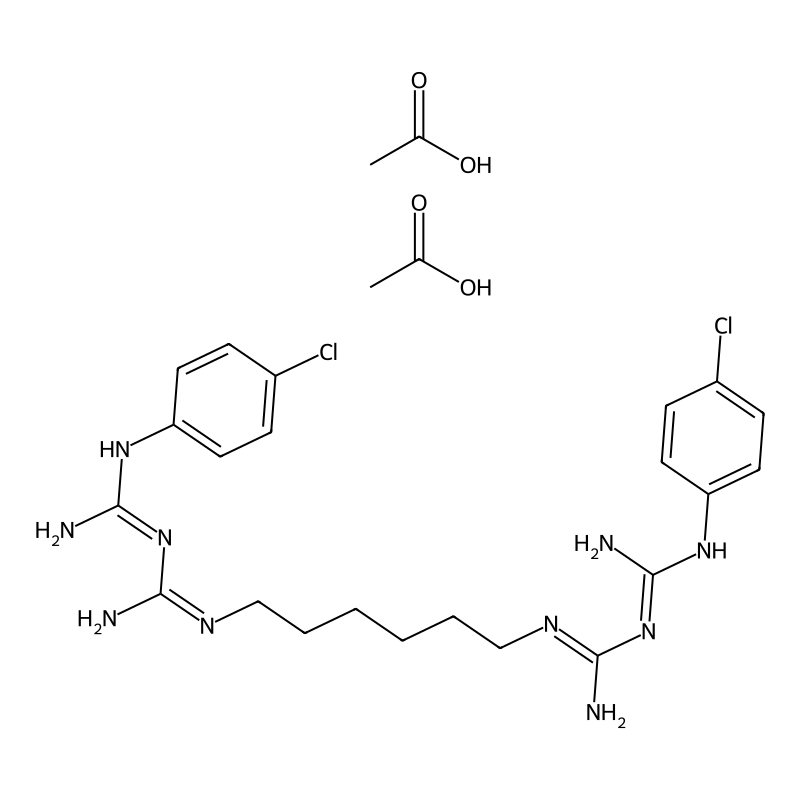

Chlorhexidine diacetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

chlorhexidine diacetate mechanism of action

Mechanism of Antimicrobial Action

Chlorhexidine diacetate is a cationic bisbiguanide antimicrobial agent. Its broad-spectrum efficacy stems from its ability to disrupt microbial cell membranes [1] [2] [3].

The mechanism is concentration-dependent and involves a multi-stage process:

- Initial Attachment & Membrane Disruption: The positively charged chlorhexidine molecule is rapidly attracted to and binds to negatively charged sites on the microbial cell wall (e.g., teichoic acids in Gram-positive bacteria, lipopolysaccharides in Gram-negative bacteria) and phospholipids in the cell membrane [1] [3]. This binding destabilizes the cell wall and disrupts the osmotic equilibrium [1].

- Cytoplasmic Leakage: At low concentrations, chlorhexidine causes selective damage to the inner cytoplasmic membrane, leading to the leakage of low molecular weight cellular components, such as potassium ions (K⁺), with subsequent bacteriostatic effects [1] [4].

- Cytoplasmic Coagulation: At high concentrations, chlorhexidine causes more extensive and irreversible damage. It penetrates the cell and causes the cytoplasm to coagulate and solidify, leading to protein precipitation, energy metabolism disorders, and cell death (necrosis or apoptosis) [1] [3].

This mechanism is effective against a wide range of organisms, including Gram-positive and Gram-negative bacteria, fungi, and enveloped viruses [1] [2]. Its action is characterized by rapid microbial uptake, often working within 20 to 30 seconds of application [1].

Visual summary of the multi-stage mechanism of action of this compound.

Key Experimental Data and Findings

The table below summarizes quantitative data from various in vitro and in vivo studies on this compound.

| Study Model | Concentration Tested | Exposure Time | Key Findings / Outcome | Source |

|---|---|---|---|---|

| Gram-positive & Gram-negative Bacteria (in vitro) | Not Specified | 30 seconds | Killed nearly 100% of bacteria | [1] |

| Canine Embryonic Fibroblasts (in vitro) | 0.0005% to 0.5% | 30 minutes | 0% cell survival at ≥ 0.013%; 74% survival at 0.0005% | [3] |

| L929 Fibroblasts (in vitro) | 0.000125% to 0.016% | 24 hours | Induced apoptosis at lower concentrations and necrosis at higher concentrations; increased HSP70 expression | [3] |

| Mouse Paw Injection (in vivo) | 0.125% to 1.0% | Single dose | ≥ 0.5%: Coagulative necrosis, neutrophil inflammation. ≤ 0.25%: Moderate inflammation, edema | [3] |

| Mouse Lung Instillation (in vivo) | 0.125% to 1.0% | Single dose | Dose-dependent collagen deposition, inflammatory infiltration, and restrictive ventilation dysfunction | [3] |

Insights into Experimental Methodologies

While full protocols are not available in the search results, several key methodologies are described that you can adapt for research.

1. Investigating Membrane Integrity via Ion Leakage

- Objective: To assess the primary damage chlorhexidine inflicts on the bacterial cell membrane.

- Key Methodology: Use a potassium-ion selective electrode or a radioactive tracer like ⁸⁶Rubidium (⁸⁶Rb) to monitor the efflux of ions from bacterial cells (e.g., E. coli, P. aeruginosa) upon exposure to this compound [4]. This method can quantify the rate and extent of membrane disruption.

2. Evaluating Cytotoxicity and Cell Death Pathways

- Objective: To determine the cytotoxic profile and mechanism of cell death in mammalian cells.

- Key Methodology: Treat fibroblast cell lines (e.g., L929 or canine embryonic fibroblasts) with a concentration gradient of this compound. Analyze cell viability using assays like MTT or live/dead staining. Differentiate between apoptosis and necrosis using Annexin V/PI flow cytometry. The expression of stress markers like Heat Shock Protein 70 (HSP70) can be detected via immunoblotting [3].

General workflow for an ion leakage experiment to study membrane integrity.

Critical Considerations for Research & Development

Stability and Degradation Chlorhexidine is unstable in extreme pH conditions. In acidic environments, it degrades primarily into p-chloroaniline (PCA), a known toxic and carcinogenic compound, via two pathways [5]. In alkaline environments, a different single degradation pathway leads to PCA. This necessitates careful pH control during formulation development and the use of stability-indicating HPLC methods to monitor impurity levels [5].

Formulation and "Substantivity" A key property for its clinical efficacy is substantivity—the ability to bind to proteins in skin, mucous membranes, and hard tissues (like teeth) and be released slowly, maintaining antimicrobial activity for up to 48 hours on skin [1]. This must be balanced with release kinetics; simple dispersion in a matrix can lead to a large initial burst release followed by a rapid decline [6].

Synergistic Combinations Research indicates that this compound can have an enhanced bacteriostatic action when used in combination with other agents, such as phenoxyethanol, against Gram-negative bacteria, accelerating the leakage of potassium and pentoses from the cell [4].

Knowledge Gaps and Research Opportunities

The search results reveal several areas where further information would be valuable for a complete whitepaper:

- Detailed kill-time kinetics against specific WHO priority pathogens.

- Standardized protocols for biofilm disruption assays.

- Quantitative structure-activity relationship (QSAR) data and deeper molecular-level interaction studies.

- Comprehensive strategies to overcome emerging issues of reduced microbial susceptibility.

References

- 1. About Chlorhexidine: Mechanism of Action [chlorhexidinefacts.com]

- 2. This compound [toku-e.com]

- 3. This compound | Antibacterial Agent [medchemexpress.com]

- 4. Mechanism of action of this compound and ... [pubmed.ncbi.nlm.nih.gov]

- 5. Studies on the Instability of Chlorhexidine, Part I: Kinetics ... [sciencedirect.com]

- 6. Chlorhexidine Acetate - an overview [sciencedirect.com]

Mechanism of Action: A Multi-Stage Process

The antibacterial action of chlorhexidine diacetate is a multi-stage process that begins at the cell membrane. As a cationic molecule, it electrostatically targets the negatively charged components of microbial membranes, such as phospholipids and lipopolysaccharides [1] [2].

The diagram below illustrates the sequential mechanism of action:

This mechanism is concentration-dependent. Lower concentrations cause a bacteriostatic effect (membrane leakage and inhibited growth), while higher concentrations are bactericidal, leading to irreversible cell damage and death [3] [2].

Quantitative Efficacy and Cytotoxicity

The antimicrobial and cytotoxic effects of this compound are highly dependent on concentration, as shown in the following experimental data:

Table 1: Bactericidal and Cytotoxic Concentration Ranges of this compound

| Effect on Canine Embryonic Fibroblasts | Concentration | Incubation Time | Observed Result |

|---|---|---|---|

| Cell Survival | ≤ 0.006% | 30 minutes | Significant survival (e.g., 74% at 0.0005%) [1] |

| Cell Death | ≥ 0.013% | 30 minutes | 0% fibroblast survival [1] |

| Effect on *Staphylococcus aureus* | Concentration | Incubation Time | Observed Result |

| Bacteriostatic / Bacterial Survival | ≤ 0.03% | 30 minutes | Bacteria survive [1] |

| Bactericidal | ≥ 0.05% | 30 minutes | Kills S. aureus [1] |

Table 2: Spectrum of Activity and Key Cellular Effects

| Organism / System | Key Experimental Findings | Implications |

|---|---|---|

| Gram-negative Bacteria (E. coli, P. aeruginosa) | Accelerated K⁺ ion and pentose leakage; collapse of membrane potential [4] [5]. | Primary action is membrane disruption, not ATPase inhibition [5]. |

| In Vitro Cell Death Assay (L929 fibroblasts) | Induces apoptosis at lower concentrations and necrosis at higher concentrations; increases HSP70 (cell stress marker) [1]. | Mode of eukaryotic cell death is concentration-dependent; potential for tissue toxicity [1]. |

Experimental Protocols for Key Assays

For researchers looking to validate these mechanisms, here are summaries of key experimental methodologies.

Protocol 1: Bacterial Membrane Integrity and Ion Leakage

- Objective: To measure this compound-induced disruption of bacterial membrane integrity by quantifying the leakage of intracellular potassium (K⁺) ions.

- Methodology:

- Grow bacterial cultures (e.g., E. coli) to mid-log phase [4].

- Harvest cells and resuspend in a suitable buffer.

- Use a potassium-selective electrode or a radioactive tracer (⁸⁶Rb) to monitor K⁺ levels in the extracellular medium [4].

- Add this compound at the desired concentration and record the rate and extent of K⁺ leakage over time.

Protocol 2: Cell Viability and Death Assay

- Objective: To determine the cytotoxic effect of this compound on mammalian cells and characterize the mode of cell death.

- Methodology:

- Culture cells (e.g., L929 fibroblasts or canine embryonic fibroblasts) in standard conditions [1].

- Expose cells to a concentration gradient of this compound (e.g., from 0.000125% to 0.016%) for a set period (e.g., 24 hours or 30 minutes) [1].

- Use assays to quantify viability (e.g., MTT, flow cytometry with viability stains) and distinguish between apoptosis and necrosis (e.g., Annexin V/PI staining) [1].

- Assess expression of stress markers like Heat Shock Protein 70 (HSP70) via immunoblotting [1].

Advanced Research and Biofilm Considerations

- Transcriptomic Response: A study on P. aeruginosa exposed to this compound showed downregulation of genes for membrane transport, oxidative phosphorylation, and electron transport, disrupting energy metabolism. Concurrent upregulation of the MexCD-OprJ multidrug efflux pump genes was observed, indicating a potential resistance mechanism [5].

- Activity Against Biofilms: Bacteria in biofilms can be 10 to 1,000 times less susceptible to antimicrobials than their planktonic counterparts [6]. While effective against young biofilms, chlorhexidine has limited efficacy against mature biofilms of organisms like A. baumannii, E. coli, and MRSA [7]. The exopolysaccharide matrix acts as a barrier and can bind the cationic chlorhexidine molecules, impeding penetration [6].

- Application in Drug Delivery: To overcome limitations and control release, chlorhexidine salts have been incorporated into advanced delivery systems. Recent research developed dual polysaccharide nanogels using alginate and chitosan, achieving high encapsulation efficiency (up to 75%) and enabling controlled release for applications like periodontitis treatment [3].

References

- 1. This compound | Antibacterial Agent [medchemexpress.com]

- 2. Chlorhexidine: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 3. The preparation and in-vitro release studies of the novel ... [link.springer.com]

- 4. of Mechanism and... of action this compound [pubmed.ncbi.nlm.nih.gov]

- 5. (PDF) The mechanism of of action chlorhexidine [academia.edu]

- 6. Analysis of the Effects of Chlorhexidine on Oral Biofilm Vitality ... [pmc.ncbi.nlm.nih.gov]

- 7. Chlorhexidine activity against bacterial biofilms [sciencedirect.com]

Basic Solubility and Physicochemical Properties

The table below summarizes the fundamental solubility data and key properties of chlorhexidine diacetate from the search results.

| Property | Value / Description | Condition (if specified) | Source |

|---|---|---|---|

| Water Solubility | 1.9 g/100 mL [1], 19 g/L [2] | 20 °C | [2] [1] |

| Water Solubility (Molarity) | 20 mg/mL (31.97 mM) [3] | Not specified | [3] |

| DMSO Solubility | 100 mg/mL (159.85 mM) [4] | Not specified | [4] |

| Solubility in Other Solvents | Soluble in ethanol, methanol, glycerol, propylene glycol, and polyethylene glycols [3] [2] [1] | Not specified | [3] [2] [1] |

| Molecular Weight | 625.55 g/mol [3] [1] | - | [3] [1] |

| Melting Point | 153 - 160 °C [5] [1] | - | [5] [1] |

| pKa Values | 2.2 and 10.3 [6] | Physiological pH range | [6] |

Aggregation Behavior and Advanced Solubility

A critical factor influencing the solubility and activity of this compound is its tendency to self-associate and form aggregates or micelles in aqueous solutions [6] [7].

| Aspect | Finding | Experimental Context |

|---|---|---|

| Critical Micelle Concentration (CMC) | Onset of association at ~7 mM for diacetate salt [6]. | Compared to diacetate and digluconate salts. |

| Aggregate Size | Ranges from dimers to pentamers (for digluconate salt) [6]. | Concentration range of 40 mM to 150 mM. |

| Impact of Counter-Ions | Gluconate ions facilitate large aggregates and high solubility; acetate shows limited aggregation; chloride allows very low concentrations [6] [7]. | Study of solubility products and aggregate formation. |

| Functional Implication | Aggregate formation enables high concentration formulations (e.g., >70% w/v for digluconate) [6]. | Explains high solubility of commercial digluconate solutions. |

The following diagram illustrates the experimental workflow used in these studies to characterize this compound aggregation:

Experimental workflow for aggregation studies.

Detailed Experimental Protocols

Here are the detailed methodologies for key experiments cited in the literature.

Light Scattering for Aggregate Molecular Weight [6]

- Objective: To determine the molecular weight of chlorhexidine digluconate aggregates as a function of concentration.

- Materials: Chlorhexidine digluconate, standard laboratory equipment for light scattering.

- Procedure:

- Prepare a series of aqueous solutions of chlorhexidine digluconate with concentrations ranging from approximately 40 mM to 150 mM.

- Perform light scattering measurements on each solution.

- Analyze the scattering data to calculate the apparent molecular weight at each concentration.

- Key Findings: The molecular weight increased with concentration, indicating the formation of small aggregates ranging from dimers (at low concentrations) to pentamers (at 150 mM).

NMR Spectroscopy for Aggregation Study [6]

- Objective: To characterize the aggregation process by observing changes in diffusion coefficients and chemical shifts.

- Materials: Chlorhexidine salts (diacetate, digluconate), NMR spectrometer.

- Procedure:

- Prepare chlorhexidine solutions at various concentrations.

- Acquire NMR spectra and perform pulsed-field gradient (PFG) NMR experiments to measure the diffusion coefficients of the chlorhexidine molecules.

- Record the chemical shifts of key protons as a function of chlorhexidine and counterion concentration.

- Key Findings: Changes in diffusion coefficients confirmed aggregation. Chemical shift changes were consistent with a model where the biguanide groups are buried in the aggregate's interior, with aromatic rings and aliphatic chains oriented towards the surface.

Implications for Drug Formulation

The solubility and aggregation properties have direct consequences for developing sustained-release formulations:

- Ion Exchange and Precipitation: The low solubility of chlorhexidine dichloride poses a significant challenge. A formulation releasing CHX in the oral cavity may rapidly precipitate upon encountering physiological chloride ions, drastically reducing the bioavailable concentration and antimicrobial efficacy [6] [7].

- Strategy for Solubilization: Using salts with large counter-anions like gluconate promotes the formation of mixed micelles. This is a viable strategy to achieve and maintain high local concentrations of chlorhexidine for sustained release applications [6] [7].

References

- 1. This compound | 56-95-1 [chemicalbook.com]

- 2. hydrate, 98% 5 g | Buy Online this compound [fishersci.co.uk]

- 3. This compound | Antibacterial Agent [medchemexpress.com]

- 4. This compound | Anti-infection chemical [selleckchem.com]

- 5. This compound 56-95-1 | TCI AMERICA [tcichemicals.com]

- 6. Concentration dependent aggregation properties of ... [sciencedirect.com]

- 7. properties of Solubility salts - Experts@Minnesota chlorhexidine [experts.umn.edu]

chlorhexidine diacetate antibacterial spectrum

Antibacterial Spectrum and Efficacy

The table below summarizes the established antibacterial and antifungal spectrum of chlorhexidine diacetate based on scientific literature:

| Microorganism Category | Specific Examples | Key Findings / Efficacy |

|---|---|---|

| Gram-positive Bacteria | - | Effective; mechanism involves binding to negatively charged cell wall sites [1] [2]. |

| Gram-negative Bacteria | Escherichia coli, Pseudomonas aeruginosa | Effective; demonstrated enhanced action in combination with phenoxyethanol [3] [1]. |

| Fungi | Candida albicans | Effective; mechanism similar to that for bacteria [2] [4]. |

| Other Forms | Bacterial spores, Enveloped viruses (e.g., HIV, Influenza) | Shows some effectiveness; has substantially less activity against non-enveloped viruses [2]. |

Research on acrylic resins for provisional dental restorations has provided further evidence of its concentration-dependent efficacy. One study found that the addition of this compound at 1%, 3%, and 5% by weight significantly inhibited the growth and metabolic activity of Candida albicans and Streptococcus mutans, with higher concentrations yielding a greater effect. Enterococcus faecalis was noted to be less susceptible in this context [4].

Mechanism of Antibacterial Action

This compound is a positively charged (cationic) molecule that targets and disrupts the integrity of the microbial cell membrane. Its action is both rapid and concentration-dependent, leading to either inhibited growth or cell death [2] [5].

The following diagram illustrates the sequential mechanism of action on a bacterial cell:

- Rapid Binding and Cell Wall Destabilization: The positively charged chlorhexidine molecule is rapidly attracted to and binds to negatively charged sites on the bacterial cell wall, which destabilizes the wall and compromises its integrity [2].

- Attack on the Cytoplasmic Membrane: After damaging the cell wall, chlorhexidine attacks the inner, semipermeable cytoplasmic membrane [2].

- Concentration-Dependent Disruption and Cell Death:

- At low concentrations, the membrane becomes leaky, leading to the loss of essential cellular components like potassium ions (K+) and sugars, which inhibits bacterial growth (bacteriostatic effect) [3] [2] [5].

- At high concentrations, chlorhexidine causes such severe damage that the bacterial cytoplasm coagulates and solidifies, resulting in immediate cell death (bactericidal effect) [2].

This mechanism is also effective against fungi in a similar manner [2].

Experimental Protocols for Efficacy Testing

Here is a summary of a common experimental methodology used to evaluate the antimicrobial efficacy of this compound when incorporated into materials, based on a recent study [4].

Sample Preparation and Inoculation

- Material Incorporation: this compound powder is incorporated into a base material (e.g., auto-polymerized acrylic resin) at specific weight percentages (e.g., 0% as control, 1%, 3%, 5%) [4].

- Sample Standardization: Test specimens are polished to achieve a standardized surface roughness, as surface texture can influence microbial adhesion [4].

- Microbial Culturing: Target microorganisms (e.g., Streptococcus mutans, Enterococcus faecalis, Candida albicans) are cultured in appropriate liquid media and then inoculated onto the surface of the test samples [4].

Assessment of Antimicrobial Activity

- Crystal Violet (CV) Assay: This method quantifies the total biofilm biomass formed on the material surface. The crystal violet dye stains the adherent biomass, which is then dissolved and measured spectrophotometrically. A lower absorbance indicates less biofilm formation and thus greater antimicrobial efficacy [4].

- MTT Assay: This colorimetric assay measures the metabolic activity of viable cells within the biofilm. Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals. The intensity of the color, measured after dissolution, is proportional to the number of living cells. A lower signal indicates stronger antimicrobial activity [4].

Key Technical and Safety Information

| Property / Aspect | Details |

|---|---|

| Molecular Formula / Weight | C₂₂H₃₀Cl₂N₁₀ · 2C₂H₄O₂ / 625.56 g/mol [6] [7] |

| Solubility | Soluble in water (~20 mg/mL) and ethanol (~50 mg/mL) [1] [5]. |

| Critical Micelle Concentration (CMC) | 0.01% (w/v) at 25°C [1] [7]. |

| Working Concentration | A 0.5% aqueous solution is commonly used for general disinfection [7]. |

| Hazard Statements | H315-H319-H410 (Causes skin and eye irritation, very toxic to aquatic life) [6] [7]. |

A key clinical advantage of chlorhexidine is its substantivity, meaning it binds to skin, mucous membranes, and teeth and is released slowly, providing prolonged antimicrobial activity for at least 48 hours on skin [2].

References

- 1. Chlorhexidine bis(biguanide) antimicrobial 206986-79-0 [sigmaaldrich.com]

- 2. About Chlorhexidine: Mechanism of Action [chlorhexidinefacts.com]

- 3. Mechanism of action of this compound and ... [pubmed.ncbi.nlm.nih.gov]

- 4. The Antibacterial and Antifungal Activity of Chlorhexidine ... [pmc.ncbi.nlm.nih.gov]

- 5. This compound | Antibacterial Agent [medchemexpress.com]

- 6. This compound 56-95-1 | TCI AMERICA [tcichemicals.com]

- 7. This compound [mpbio.com]

chlorhexidine diacetate stability and storage

Stability Profile and Degradation Pathways

The stability of chlorhexidine is primarily compromised by the formation of a degradation product, p-chloroaniline (PCA) [1]. The degradation mechanism differs significantly between acidic and alkaline conditions [1]:

Figure 1: Degradation pathways of chlorhexidine under different pH conditions [1].

Analytical Methods for Stability Assessment

High-Performance Liquid Chromatography (HPLC) is the primary method for analyzing chlorhexidine stability and quantifying its degradation products [1] [2]. The table below summarizes key methodological details from recent studies:

| Analysis Target | HPLC Column | Mobile Phase Composition | Detection | Key Findings / Application |

|---|---|---|---|---|

| Chlorhexidine Digluconate & Degradation Products [1] | Not specified in snippet | Not fully detailed in snippet | Not specified in snippet | Method separated CHD, PCPG, PCPU, and PCA degradation products [1]. |

| Chlorhexidine Gluconate (CHX) concentration [2] | C-18 Gemini NX | 2g/L SDS, 6ml/L acetic acid in Water:Acetonitrile:Tetrahydrofuran (4:4:2 v/v/v) | UV @ 258 nm | Used to measure CHX concentration after extended storage; confirmed stability of diluted solutions over 42 days at 23°C [2]. |

One study on chlorhexidine gluconate found that diluted solutions (2-10 μg/mL) stored in opened containers at 23°C for 42 days showed no significant change in concentration or antibacterial toxicity, indicating stability under those specific conditions [2]. However, this cannot be directly extrapolated to concentrated or differently formulated chlorhexidine diacetate solutions.

Storage & Handling Recommendations

Based on the instability mechanisms, the following handling practices are recommended:

- pH Control: The solution's pH is a critical factor. Degradation pathways are highly dependent on the acidity or alkalinity of the environment [1].

- Solvent Consideration: this compound is soluble in both water and ethanol [3]. The choice of solvent may influence stability, though specific comparative data is not available in the search results. One study used 1% this compound solutions in water (pH 7.5) and ethanol (pH 9.1) without pH adjustment [3].

- Monitor for Degradation: Routinely use stability-indicating methods like HPLC to monitor for the formation of p-chloroaniline (PCA) and other impurities [1].

Filling the Knowledge Gaps

The available information has limitations. To establish a complete stability profile for this compound, you should:

- Consult Official Standards: Refer to the latest editions of pharmacopoeias (like USP, Ph. Eur., BP) for monographs on this compound, which typically contain definitive storage conditions and shelf-life information.

- Conduct Original Studies: Perform rigorous forced degradation and real-time stability studies under ICH guidelines specific to your drug formulation. These should test the impact of various factors like temperature, humidity, and light on your specific product.

References

Key Applications and Industrial Drivers

Chlorhexidine diacetate's value stems from its potent efficacy against a broad spectrum of bacteria, fungi, and some viruses [1]. Its application spans several sectors:

- Healthcare and Pharmaceuticals: This is the largest application segment. It is extensively used in surgical scrubs, pre-operative skin preparation, wound care, and oral hygiene products like mouthwashes [2] [1] [3]. The growing focus on reducing Hospital-Acquired Infections (HAIs) and the rising volume of surgical procedures are primary market drivers [1] [3].

- Agricultural Fungicide: The compound's fungicidal properties are leveraged for post-harvest crop protection, helping to extend the shelf life of produce by controlling pathogens like Botrytis cinerea and Penicillium spp. [4] [1].

- Veterinary Medicine: There is growing, untapped potential in the animal health market for applications such as surgical site preparation, wound care, and mastitis control in dairy cattle [1].

- Medical Device and Material Preservation: Research explores its incorporation into polymers and materials (e.g., silicone rubber, acrylic cements) to create antimicrobial surfaces, combating device-related infections [5].

Experimental Insights for Research & Development

For scientists developing new formulations or applications, recent studies provide insights into innovative methodologies. The table below summarizes key experimental approaches involving this compound (CHXD).

| Research Objective | Experimental System / Methodology | Key Findings / Outcome |

|---|

| Developing Antimicrobial Medical Devices [5] | Combination Therapy: CHXD was top-coated onto a silicone rubber film containing a Nitric Oxide (NO) donor (S-nitroso-N-acetylpenicillamine, SNAP).

Characterization: Antibacterial efficacy against E. coli and S. aureus, NO release kinetics, and cytotoxicity were measured. | The dual-action film released therapeutic levels of NO for 3 weeks and CHXD for 7 days. It achieved a >3-log reduction in bacteria without explicit toxicity to mouse fibroblast cells, demonstrating a synergistic effect. | | Creating Antimicrobial Wound Dressings [5] | Formulation Comparison: Compared the in vitro antimicrobial performance of a CHXD dressing with a chlorhexidine free base dressing against various pathogens over 1, 3, and 7 days. | The chlorhexidine free base dressing showed superior or equivalent antimicrobial efficacy to the CHXD dressing, despite containing 36% less chlorhexidine by mole content. This suggests the free base form may be a more efficient alternative. | | Incorporation into Dental/Medical Polymers [5] | Material Modification: CHXD was added at 7.5% w/w to three commercial provisional dental cements.

Testing: Agar diffusion tests against Streptococcus mutans after aging in saline for up to 96 days; diametrical tensile strength measured at 7 days. | The modified cements exhibited antibacterial properties that persisted for 96 days. The addition of CHXD did not compromise the tensile strength of the materials. |

To help visualize the interconnected factors influencing the this compound market and its application development, the following diagram maps out the core drivers, major challenges, and key innovation pathways.

References

- 1. This compound Market 2025 Forecast to 2032 [24chemicalresearch.com]

- 2. How the 7.4% Growth in this compound Market is ... [linkedin.com]

- 3. This compound Market Insights [verifiedmarketreports.com]

- 4. This compound Unlocking Growth Potential [archivemarketresearch.com]

- 5. Application research of this compound [chemicalbook.com]

chlorhexidine diacetate adsorption hydroxyapatite

Mechanisms of CHX Adsorption on HA

The adsorption of CHX onto Hydroxyapatite is a complex process that evolves with increasing concentration. Key findings from the research indicate that the interaction is primarily adsorptive rather than reactive, discarding the older theory that CHX uptake was due to the precipitation of insoluble salts like CHX·H₃PO₄ [1]. The process can be broken down into three conceptual phases, illustrated in the diagram below:

The adsorption isotherm is best modeled by a combination of the Langmuir and Langmuir-Freundlich mechanisms, indicating a transition from specific site binding to more complex surface aggregation [1] [2]. The formation of long-range molecular structures like aggregates or micelles begins at low concentrations and predominates at high concentrations [2].

Quantitative Data and Experimental Findings

The table below summarizes key quantitative findings from the research:

| Parameter / Finding | Value / Description | Context / Conditions |

|---|---|---|

| Saturating Uptake | ~21.5 wt% (max efficiency) [1] | CHX digluconate on synthetic HA. |

| Aggregate Onset | >1.52 μg(CHX)/mg(HA) [2] | Long-range structures start forming. |

| Strong Cooperation | >8.6 μg(CHX)/mg(HA) [2] | Molecule-molecule interactions predominate. |

| In Vitro Cytotoxicity | Not significant [2] | HA/CHX extracts on cells. |

| In Vivo Cytotoxicity (Low) | Not significant [3] | 0.9 μg~CHX~/cm²~HA~ in rat calvaria. |

| In Vivo Cytotoxicity (High) | Significant (inflammatory cells, retarded bone growth) [3] | 9.1 μg~CHX~/cm²~HA~ in rat calvaria. |

| Antimicrobial Activity | Retained (up to 6 days vs. Enterococcus faecalis) [2] | Binding to HA does not block active sites. |

A 1975 study on related compounds found that the effectiveness at the HA-water interface followed this order: 1-(p-chlorophenyl)-5-n-octylbiguanide acetate > chlorhexidine diacetate > 1-(p-chlorophenyl)-5-n-hexylbiguanide acetate [4]. This suggests that the length of the hydrocarbon chain in the biguanide structure influences its surface activity.

Experimental Protocols for Key Analyses

For researchers looking to replicate or build upon these findings, here are the core methodologies gathered from the studies.

Hydroxyapatite Synthesis

Synthetic HA can be prepared by a precipitation method:

- Procedure: Add an (NH₄)₂HPO₄ aqueous solution dropwise to a Ca(NO₃)₂ solution at 90 °C and pH = 11 [1].

- Verification: The Ca/P molar ratio should be determined by X-ray fluorescence (XRF), with a target value of 1.68 ± 0.03 [1].

Measuring CHX Uptake and Adsorption

A common method involves analyzing the concentration change in solution:

- Procedure: Expose a known amount of HA powder to CHX solutions of varying initial concentrations for 24 hours [1].

- Measurement (Solution): The concentration of CHX remaining in the supernatant can be measured by UV spectrophotometry after centrifugation [1].

- Measurement (Solid): For direct analysis, CHX uptake can be measured by obtaining UV spectra directly from the CHX-loaded HA powder [1]. Grazing-incidence X-ray diffraction (GIXRD) can be used to confirm the absence of crystalline CHX salts [2].

Assessing Biological Activity

- Antimicrobial Activity: The efficacy of HA/CHX can be tested by its ability to inhibit bacterial growth (e.g., Enterococcus faecalis) over several days [2].

- In Vitro Cytotoxicity: Cell viability studies (assessing adhesion, mitochondrial activity, membrane integrity) can be performed on extracts from HA/CHX composites [3] [2].

- In Vivo Osteoconductivity: Histomorphological analysis after implantation into animal models (e.g., rat calvaria) assesses bone regeneration and inflammatory responses [3].

Implications for Drug Development

The primary challenge is balancing antimicrobial efficacy with material biocompatibility. The research indicates that a low CHX loading dose (e.g., 0.9 μg~CHX~/cm²~HA~) did not impair HA's osteoconductivity in bone repair, while a high dose (9.1 μg~CHX~/cm²~HA~) induced inflammation and retarded bone growth [3]. The retained antimicrobial activity of CHX when bound to HA makes this combination a promising strategy for developing adjuvant antimicrobial systems for dental and orthopedic applications [2].

References

- 1. Adsorption of chlorhexidine on synthetic hydroxyapatite ... [sciencedirect.com]

- 2. Adsorption of chlorhexidine on synthetic hydroxyapatite ... [pubmed.ncbi.nlm.nih.gov]

- 3. -loaded Chlorhexidine microspheres as an... hydroxyapatite [link.springer.com]

- 4. Surface-chemical studies on chlorhexidine and related compounds... [pubmed.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols: Incorporating Chlorhexidine Diacetate into Acrylic Resin Systems

Introduction to Chlorhexidine Diacetate Incorporation in Acrylic Resins

The incorporation of this compound (CDA) into acrylic resin systems represents a significant advancement in developing antimicrobial dental materials with controlled release capabilities. This approach is particularly valuable for addressing denture-related infections such as denture stomatitis, a common condition affecting 11-67% of denture wearers that is primarily caused by Candida albicans biofilms on denture surfaces [1]. Acrylic resins modified with CDA create a localized drug delivery system that provides sustained antimicrobial activity directly at the infection site, overcoming limitations of conventional treatments like mouthwashes where rapid clearance reduces therapeutic efficacy [2]. These drug-eluting acrylic resin systems can be fabricated using various techniques including direct incorporation, supercritical fluid processing, and nanogel encapsulation, each offering distinct advantages for different clinical applications ranging from denture bases to tissue conditioners and implant coatings.

The fundamental principle behind these systems involves the controlled diffusion of CDA from the polymer matrix into the surrounding environment. When incorporated into acrylic resin, CDA molecules interact with the polymer chains through various mechanisms including hydrogen bonding and dipole-dipole interactions. These interactions significantly influence the release kinetics, which can be modulated by adjusting factors such as drug loading percentage, resin composition, and material porosity [2] [3]. The release typically follows a biphasic pattern characterized by an initial burst release phase that establishes effective antimicrobial concentrations, followed by a sustained release phase that maintains therapeutic levels over extended periods ranging from days to weeks. This review presents comprehensive application notes and standardized protocols to facilitate the development and characterization of CDA-loaded acrylic resin systems for researchers and drug development professionals.

Drug Incorporation Methods and Experimental Protocols

Direct Mixing Method

The direct mixing approach represents the most straightforward technique for incorporating CDA into acrylic resins and is particularly suitable for auto-polymerizing polymethyl methacrylate (PMMA) systems. This method involves dissolving CDA directly in the monomer component before combining with the polymer powder, ensuring homogeneous distribution throughout the resin matrix [3]. The standardized protocol begins with precisely weighing CDA salt using an analytical balance with 4-digit accuracy (e.g., Gehaka BG200). For typical formulations targeting 0.5-2.0% w/w drug loading, dissolve CDA in the methyl methacrylate monomer at ratios of 0.025g/2.5mL, 0.05g/2.5mL, and 0.1g/2.5mL respectively, and mix until a homogeneous solution is achieved [3]. Combine this drug-monomer solution with PMMA powder at the manufacturer's recommended ratio (typically 2g polymer to 1mL monomer) and mix for 30 seconds. Transfer the mixture to appropriate molds and polymerize at ambient temperature for 5 minutes, followed by pressure application using a bench press. Finally, cure the specimens at 37±2°C in an incubator (e.g., Memmert incubator) for 10-15 minutes to complete polymerization [2] [3].

Supercritical Fluid-Assisted Foaming and Impregnation

For researchers seeking enhanced drug release profiles and increased porosity, the supercritical carbon dioxide (sc-CO₂) method offers advanced processing capabilities. This technique utilizes supercritical CO₂ as a physical foaming agent to create porous structures within the polymer matrix, facilitating improved drug release kinetics [4]. The protocol begins with preparing the polymer-drug system using poly(ethylmethacrylate) (PEMA) and tetrahydrofurfuryl methacrylate (THFM) containing 10-30% w/w CDA. Place the mixture in a high-pressure vessel and introduce pre-chilled CO₂ (-6°C) using a syringe pump (e.g., Isco model 260D). Gradually increase pressure to 130-300 bar while maintaining temperature at 40°C, holding these conditions for 30-60 minutes to allow complete impregnation [4]. Subsequently, implement a rapid pressure drop (0.6-1.0 bar/sec) to initiate thermodynamic instability and foam formation. Finally, maintain the system at ambient pressure and temperature for 24 hours to allow residual CO₂ escape and matrix stabilization. This advanced processing technique generates amorphous CDA within a highly porous polymer structure (porosity: 69-79%) with interconnected pore networks, significantly enhancing drug release rates compared to conventionally processed materials [4].

Nanogel Encapsulation Approach

The nanogel encapsulation method represents a cutting-edge approach for achieving sustained release profiles through drug encapsulation within biopolymer nanocarriers before incorporation into acrylic resins. This technique is particularly valuable for applications requiring extended antimicrobial activity with minimal impact on material properties [5]. Begin by preparing chitosan nanogels using ionic gelation: dissolve 0.03g of low molecular weight chitosan (50-190 kDa) in 15mL of 0.5% acetic acid solution, stir for 24 hours at room temperature, and adjust pH to 4.7 using 5M NaOH. Simultaneously, prepare CDA-containing crosslinker solution by dissolving 1.5mg CDA (from 20% stock) in 5mL deionized water with 0.01g tripolyphosphate (TPP) [5]. Add the TPP-CDA solution dropwise to the chitosan solution under constant magnetic stirring at 500 rpm, continue stirring for 1 hour to allow complete nanogel formation, then centrifuge at 14,800 rpm at 4°C for 30 minutes. Collect the pellet and lyophilize overnight using a freeze dryer (e.g., Telstar LyoQuest Benchtop) at 0.01 mbar and -60°C. The resulting CDA-loaded nanogels can subsequently be incorporated into acrylic resin systems during the standard mixing process, providing an additional release-controlling barrier that extends drug release duration [5].

Table 1: Formulation Variables for CDA Incorporation Methods

| Method | Polymer System | CDA Loading (% w/w) | Processing Conditions | Key Parameters |

|---|---|---|---|---|

| Direct Mixing | PMMA (Vipi Cor, DuraLay) | 0.5, 1.0, 2.0 | Ambient temperature, 5 min polymerization | Powder:Monomer:CDA ratio (2g:1mL:variable) |

| Supercritical Fluid | PEMA/THFM | 10, 20, 30 | 130-300 bar, 40°C, 30-60 min | CO₂ pressure drop rate: 0.6-1.0 bar/sec |

| Nanogel Encapsulation | Chitosan/Alginate | 1.5mg per batch | Ionic gelation, lyophilization | CS:TPP ratio 3:1, freeze drying at -60°C |

Material Characterization Protocols

Physical and Mechanical Properties Analysis

Comprehensive characterization of physical and mechanical properties is essential to ensure CDA incorporation does not compromise material integrity. For water sorption analysis, prepare disc-shaped specimens (10×2.5mm) according to ISO standards and condition them in a desiccator until constant mass (W₀) is achieved [2] [3]. Immerse specimens in distilled water at 37°C, remove at predetermined intervals (24h, 7d, 14d, 28d), blot dry, and weigh (Wₓ). Calculate water sorption using the formula: Water Sorption = (Wₓ - W₀)/W₀ × 100%. For degree of conversion analysis, employ Fourier Transform Infrared Spectroscopy (FTIR) with an attenuated total reflection (ATR) accessory [3]. Scan unpolymerized and polymerized specimens over a range of 4000-400 cm⁻¹ with 4 cm⁻¹ resolution. Monitor the absorption peak at 1638 cm⁻¹ (C=C stretching vibration) and compare its intensity before and after polymerization against the reference peak at 1608 cm⁻¹ (aromatic C=C). Calculate the degree of conversion using the formula: DC% = [1 - (A1638/A1608)polymerized/(A1638/A1608)unpolymerized] × 100%.

Chemical and Surface Characterization

Chemical and surface characterization provides critical insights into drug-polymer interactions and material stability. For surface morphology examination, sputter-coat specimens with gold for 30 seconds and analyze using scanning electron microscopy (SEM; e.g., Zeiss Gemini 300) at various magnifications (500× to 5000×) and 20kV acceleration voltage [3] [6]. Examine both surface topography and cross-sectional morphology to evaluate CDA distribution and potential crystall formation. For surface chemistry analysis, employ X-ray Photoelectron Spectroscopy (XPS; e.g., ESCALAB 250) with a pass energy of 100eV for wide scans (0-1400eV) and 30eV for high-resolution elemental scans [6]. Calibrate the system using the C1s peak at 284.8eV and analyze specific regions corresponding to CDA elements (Cl2p, N1s). Additionally, use Attenuated Total Reflection Fourier Transform Infrared Spectroscopy (ATR-FTIR; e.g., Nicolet STIR20SX) to identify functional groups and drug-polymer interactions [6]. Scan specimens over 4000-400 cm⁻¹ range with 4 cm⁻¹ resolution, focusing on characteristic CDA peaks (guanidino group at 1640-1690 cm⁻¹) and potential shifts indicating molecular interactions.

Table 2: Characterization Techniques for CDA-Loaded Acrylic Resins

| Characterization Method | Parameters Analyzed | Experimental Conditions | Significance |

|---|---|---|---|

| Water Sorption Test | Fluid uptake capacity | 37°C distilled water, 28 days | Predicts clinical durability and release behavior |

| FTIR-ATR Spectroscopy | Degree of conversion, chemical interactions | 4000-400 cm⁻¹ range, 4 cm⁻¹ resolution | Monitors polymerization efficacy and drug-polymer interactions |

| SEM Imaging | Surface morphology, porosity, CDA distribution | 20kV acceleration, gold sputtering 30s | Reveals microstructural changes and drug distribution |

| XPS Analysis | Surface elemental composition | 100eV pass energy, C1s calibration at 284.8eV | Confirms surface presence and chemical state of CDA |

| HPLC Analysis | Drug release, residual monomer | C8 column, UV detection at 255-262nm | Quantifies release kinetics and material safety |

Drug Release and Antimicrobial Efficacy Studies

In Vitro Release Studies

In vitro drug release studies are critical for predicting the clinical performance of CDA-loaded acrylic resins. The standardized protocol involves preparing disc-shaped specimens (10×2.5mm or 10mm diameter × 3mm thickness) and incubating them individually in multi-well cell culture plates containing 1mL of release medium per well, ensuring complete immersion of the specimens [2] [3]. Utilize two different media for comprehensive evaluation: deionized water and artificial saliva (phosphate buffer, pH 7.0) to simulate oral conditions. Maintain the system at 37°C in an incubator to mimic physiological temperatures, with medium replacement every 48 hours to maintain sink conditions [3]. Withdraw samples at predetermined time intervals (2h, 24h, 7d, 14d, 21d, 28d) and analyze CDA concentration using UV-Vis spectroscopy at 255nm or High-Performance Liquid Chromatography (HPLC) with a C8 column and mobile phase consisting of monobasic sodium phosphate (0.03M, pH 2.0, 80:20 v/v%) at 2.0mL/min flow rate with detection at 262nm [2] [3]. Construct a calibration curve with known CDA concentrations (0-100μg/mL) for accurate quantification. Plot cumulative drug release versus time to determine release kinetics and calculate key parameters including initial burst release, daily release rate, and total release over 28 days.

Kinetic Modeling of Release Data

Mathematical modeling of release data provides insights into the underlying release mechanisms and enables prediction of long-term behavior. After obtaining cumulative release data, fit the results to various kinetic models including zero-order (Q = Q₀ + K₀t), first-order (lnQ = lnQ₀ + K₁t), Higuchi (Q = K𝗵√t), and Korsmeyer-Peppas (Q/Q∞ = Kκtⁿ) models, where Q represents the amount of drug released at time t, Q₀ is the initial amount, and K values are release rate constants [2] [5]. For the Korsmeyer-Peppas model, the release exponent (n) indicates the release mechanism: n ≤ 0.45 corresponds to Fickian diffusion, 0.45 < n < 0.89 to non-Fickian transport, n = 0.89 to Case II transport, and n > 0.89 to Super Case II transport [5]. Research indicates that CDA release from acrylic resins typically follows a biphasic pattern characterized by an initial burst release (approximately 15-30% within first 24 hours) followed by sustained release governed by diffusion mechanisms, with the Higuchi model often providing the best fit for the sustained release phase [2] [3].

Antimicrobial Efficacy Assessment

Antimicrobial efficacy testing validates the biological performance of CDA-loaded acrylic resins against target pathogens. For the agar diffusion test, prepare Mueller-Hinton or Sabouraud dextrose agar plates and inoculate with a standardized Candida albicans suspension (10⁸-10⁹ CFU/mL) using a sterile swab to create a uniform lawn [3]. Place sterile resin discs (10mm diameter) on the inoculated agar surface, ensuring complete contact, and incubate plates at 37°C for 24-48 hours. Measure the zone of inhibition (clear area around discs) using digital calipers, reporting the average diameter from triplicate measurements. For biofilm inhibition assays, prepare specimens and place them in 24-well plates, adding 1mL of C. albicans suspension (10⁶ CFU/mL) per well [3]. Incubate at 37°C for 24-48 hours, then carefully remove specimens and rinse with phosphate buffered saline to remove non-adherent cells. Transfer specimens to fresh tubes containing 1mL PBS and sonicate for 5 minutes to dislodge biofilm, then perform serial dilutions and plate on agar to quantify viable cells (CFU/mL). Additionally, use scanning electron microscopy to visualize biofilm architecture on specimen surfaces, processing samples through graded ethanol series (70-100%) and critical point drying before gold sputtering and SEM examination at 500-5000× magnification [3].

Table 3: Drug Release Kinetics and Antimicrobial Efficacy of CDA-Loaded Acrylic Resins

| CDA Loading (% w/w) | Cumulative Release (28 days) | Release Medium | Best-Fit Kinetic Model | Inhibition Zone (mm) |

|---|---|---|---|---|

| 0.5% | ~15% | Artificial Saliva, pH 7.0 | Higuchi | 2.5-3.5 |

| 1.0% | ~22% | Artificial Salina, pH 7.0 | Higuchi | 4.0-5.0 |

| 2.0% | ~30% | Artificial Saliva, pH 7.0 | Higuchi | 5.5-6.5 |

| 2.5% | ~18% | Water, pH 7.0 | First-order | 6.0-7.0 |

| 5.0% | ~25% | Water, pH 7.0 | First-order | 8.0-9.0 |

| 7.5% | ~35% | Water, pH 7.0 | First-order | 10.0-11.0 |

| 10% | ~45% | Water, pH 7.0 | First-order | 12.0-13.5 |

Experimental Workflows and Procedural Diagrams

CDA Incorporation and Evaluation Workflow

The following workflow illustrates the comprehensive experimental procedure for incorporating CDA into acrylic resins and evaluating their performance:

Drug Release Assessment Methodology

The drug release assessment process involves multiple coordinated analytical procedures as illustrated below:

Conclusion and Research Implications

The incorporation of this compound into acrylic resin systems represents a promising strategy for developing antimicrobial dental materials with controlled release capabilities. Research demonstrates that CDA can be successfully incorporated at concentrations ranging from 0.5% to 10% w/w using various methods, with the resulting materials exhibiting significant antifungal activity against Candida albicans while maintaining adequate physical and mechanical properties [2] [3]. The drug release follows a biphasic pattern characterized by an initial burst release followed by sustained release that can be maintained for up to 28 days, with release kinetics influenced by factors including drug loading percentage, polymer composition, and release medium [2].

References

- 1. How Effective Are Antimicrobial Agents on Preventing the ... [mdpi.com]

- 2. An acrylic reline resin loaded with chlorhexidine [elsevier.es]

- 3. Evaluation of the physical and antifungal effects ... [pmc.ncbi.nlm.nih.gov]

- 4. Controlled Release of this compound from a ... [sciencedirect.com]

- 5. The preparation and in-vitro release studies of the novel ... [link.springer.com]

- 6. Construction of EGCG/chlorhexidine functionalized coating ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols: Chlorhexidine Diacetate in Tissue Engineering Applications

Introduction and Mechanism of Action

Chlorhexidine diacetate (CHX-DA) has emerged as a broad-spectrum antimicrobial agent with significant importance in tissue engineering applications where infection control is paramount. This molecule belongs to the chlorhexidine family, characterized by its dicationic nature and dose-dependent efficacy against Gram-positive and Gram-negative bacteria, facultative anaerobes, aerobes, and yeasts [1] [2]. The compound's molecular structure features chlorhexidine molecules paired with acetate ions, enabling effective binding to bacterial cell membranes and disruption of their integrity [3]. The mechanism of antimicrobial action involves a multi-stage process where positively charged CHX-DA molecules interact with negatively charged bacterial cell membranes, leading to destructive changes in membrane integrity and eventual cell death [3] [1].

In tissue engineering, infection prevention remains a critical challenge, particularly for implanted scaffolds and devices where biofilm formation can lead to implant failure. CHX-DA addresses this challenge through its concentration-dependent activity and sustained release capabilities when incorporated into various biomaterial systems [1] [4]. At lower concentrations, CHX-DA exhibits bacteriostatic effects by disrupting membrane integrity and facilitating leakage of intracellular components, while at higher concentrations, it exerts bactericidal activity through complete membrane disruption and precipitation of cytoplasmic contents [1]. The compound's substantivity (the ability to bind to tissues and maintain effective concentrations) further enhances its therapeutic value in biomedical applications, allowing for prolonged antimicrobial activity even after initial administration [2].

Material Systems and Performance Characteristics

Natural and Synthetic Polymer Systems

The integration of CHX-DA into tissue engineering constructs requires careful consideration of material properties to achieve optimal drug loading, release kinetics, and maintenance of biomechanical functionality. Researchers have explored various natural polymers, synthetic polymers, and hybrid systems as carriers for CHX-DA, each offering distinct advantages for specific applications.

Table 1: Natural Polymer Systems for CHX-DA Delivery

| Polymer System | Key Characteristics | CHX-DA Loading Efficiency | Release Profile | Target Applications |

|---|---|---|---|---|

| Chitosan-Alginate Nanogels [2] | Biocompatible, mucoadhesive, pH-responsive | 55-75% encapsulation efficiency | Sustained release over 24+ hours | Periodontal diseases, oral infections |

| Silk Fibroin/Gelatin Hybrid Films [5] | Tunable mechanical properties, biodegradable | 2% (w/v) loading capacity | Composition-dependent release (gelatin prolongs release) | Wound dressings, drug-eluting coatings |

| Gum Arabic-Chitosan Polyelectrolyte Films [6] | Excellent mucoadhesion, swelling capacity | 2% (w/v) loading capacity | >90% release within 24 hours | Buccal drug delivery, oral mucositis |

| Kaolinite Composites [7] | Enhanced adsorption after calcination at 500°C | Higher content in calcined vs. non-calcined | Long-acting antibacterial material | Hemostatic agents, wound dressings |

Table 2: Synthetic Polymer Systems for CHX-DA Delivery

| Polymer System | Key Characteristics | CHX-DA Loading Efficiency | Release Profile | Target Applications |

|---|---|---|---|---|

| LDPE/PCL Nanofibers [1] | Bead-free nanofibers, mechanical stability | 1%, 3%, 5% loading | Concentration-dependent release profiles | Antimicrobial coatings for implants |

| pH-Triggered Titanium/Silica/Chitosan [4] | Smart release in acidic environments, implant-compatible | Not specified | 33% reduction in release with chitosan coating | Dental implants, peri-implantitis prevention |

| Gelatin-Based Hydrogels [8] | Microporous structure, promotes wound healing | Not specified | Sustained release >240 hours | Hemostatic control, wound healing |

Key Performance Metrics and Applications

The efficacy of CHX-DA-loaded systems must be evaluated through standardized performance metrics that assess antimicrobial activity, material properties, and biological compatibility. These metrics provide critical information for researchers selecting appropriate delivery systems for specific tissue engineering applications.

Table 3: Performance Characteristics of CHX-DA Loaded Systems

| System | Antimicrobial Efficacy | Mechanical Properties | Biological Response |

|---|---|---|---|

| LDPE/PCL Nanofibers [1] | Zone of inhibition: 4.5-5.5 mm (S. aureus), 4-5 mm (E. coli); >90% biofilm reduction | Fiber diameters: 148-325 nm; Crystallinity reduction with CHX-DA loading | Cytocompatible with L929 cells |

| Kaolinite/CHX Composites [7] | Inhibition zones up to 30mm against S. epidermidis; MBC: 15.63 μg/mL for some pathogens | Calcined at 500°C for enhanced adsorption | Not specified |

| Titanium/Silica/Chitosan [4] | Significant reduction in S. sobrinus and F. nucleatum biofilms | Porous structure with silica diffusion barrier | Reduced cytotoxicity via controlled release |

| Mucoadhesive Films [6] | Inhibition of E. coli and P. aeruginosa growth | Swelling dependent on oral pH conditions | Designed for mucosal compatibility |

Detailed Experimental Protocols

Protocol 1: Electrospun LDPE/PCL Nanofibers with CHX-DA

Purpose: This protocol describes the fabrication of antimicrobial nanofibers for potential use as implant coatings or wound dressing materials through solution-based electrospinning [1].

Materials:

- Low-density polyethylene (LDPE) with melt index of 25 g/10 min

- Polycaprolactone (PCL) pellets (Mn: 45,000)

- This compound (CHX-DA)

- Solvents: Toluene, chloroform, methanol (anhydrous)

- Equipment: Electrospinning apparatus with syringe pump, high-voltage power supply, collector plate

Methodology:

Polymer Solution Preparation:

- Prepare LDPE solution by dissolving in toluene (10% w/v) at 60°C with continuous stirring for 6 hours

- Prepare PCL solution separately in chloroform (10% w/v) at room temperature with stirring for 4 hours

- Mix LDPE and PCL solutions in 40:60 ratio (LDPCL) and stir for 2 hours to achieve homogeneous blend

CHX-DA Incorporation:

- Dissolve CHX-DA in methanol at concentrations of 1%, 3%, and 5% (w/w relative to polymer)

- Add CHX-DA solution to LDPCL blend with continuous stirring for 1 hour

- Ensure final solution viscosity between 800-1200 cP for electrospinning

Electrospinning Parameters:

- Load solution into syringe with 21-gauge stainless steel needle

- Set flow rate: 0.8 mL/h using syringe pump

- Apply voltage: 15-18 kV between needle and collector

- Maintain needle-to-collector distance: 15 cm

- Conduct process at ambient temperature (25°C) and humidity (45-50%)

Characterization:

- Analyze fiber morphology by SEM at 10kV acceleration voltage

- Determine functional groups by FTIR in spectral range 4000-500 cm⁻¹

- Assess crystallinity by XRD with CuKα radiation (λ=1.54 Å)

- Evaluate drug release profile in PBS (pH 7.4) at 37°C with UV-Vis quantification at 254nm

Figure 1: Workflow for Electrospun LDPE/PCL Nanofibers with CHX-DA

Protocol 2: Mucoadhesive Polyelectrolyte Films for Oral Applications

Purpose: To develop mucoadhesive films for sustained release of CHX-DA in the oral cavity, particularly targeting periodontal diseases and oral infections [6].

Materials:

- Chitosan (medium molecular weight, 75-85% deacetylated)

- Gum arabic

- Noveon AA-1 2% (w/v)

- This compound

- Ethanol (absolute)

- Phosphate buffered saline (PBS, pH 7.4)

- Equipment: Casting plates, drying oven, UV-Vis spectrophotometer

Methodology:

Polymer Solution Preparation:

- Prepare 2% (w/v) chitosan solution in 1% acetic acid with stirring for 24 hours

- Prepare 2% (w/v) gum arabic solution in distilled water with stirring for 6 hours

- Filter both solutions through 0.45μm membrane to remove impurities

Film Formation:

- Mix chitosan and gum arabic solutions in 1:1 ratio under gentle stirring

- Add Noveon AA-1 (2% w/v) as mucoadhesive enhancer

- Dissolve CHX-DA in ethanol to achieve 2% (w/v) final concentration in polymer blend

- Cast 20mL of mixture onto 5cm diameter polystyrene plates

- Dry at 40°C for 72 hours in forced-air oven

Swelling Studies:

- Cut films into 1×1 cm² sections and weigh initial dry mass (W₀)

- Immerse in PBS (pH 7.4) at 37°C

- Remove at predetermined intervals, blot excess surface water, and weigh (Wₜ)

- Calculate swelling ratio as (Wₜ - W₀)/W₀ × 100%

Drug Release Profiling:

- Place film samples in 20mL PBS (pH 7.4) at 37°C with continuous stirring at 150rpm

- Withdraw 5mL aliquots at scheduled intervals and replace with fresh buffer

- Analyze CHX-DA content by UV-Vis spectrophotometry at 254nm

- Calculate cumulative release using pre-established calibration curve

Antimicrobial Assessment:

- Use well diffusion method against E. coli and P. aeruginosa

- Measure zones of inhibition after 24-hour incubation at 37°C

Protocol 3: pH-Triggered Release System for Dental Implants

Purpose: To create a smart antimicrobial delivery system on titanium implants that releases CHX-DA specifically in response to acidic pH conditions associated with bacterial biofilm formation [4].

Materials:

- Titanium powder (grade S < 8 µm, min. 98.7% Ti)

- TiH₂ powder (grade VM, min. 94% Ti)

- Colloidal silica sol (Ludox HS-40)

- Chitosan (medium molecular weight, 75-85% deacetylated)

- This compound

- 3-glycydoxytrimethoxysilane (GPTMS)

- Equipment: Vacuum furnace, syringe pump, QCM-D apparatus, SEM/EDX

Methodology:

Macroporous Titanium Substrate Fabrication:

- Mix Ti and TiH₂ powders in 90:10 molar ratio for 24 hours in Ar atmosphere

- Press 0.5g powder mixture at 50kN for 1 minute in hardened steel die

- Sinter using stepwise vacuum furnace protocol:

- Heat to 450°C at 5°C/min, dwell 1 hour

- Heat to 550°C at 2°C/min, dwell 1 hour

- Heat to 650°C at 2°C/min, dwell 1 hour

- Heat to 850°C at 10°C/min, dwell 5 minutes

- Cool passively in furnace to room temperature

Silica Diffusion Barrier Incorporation:

- Prepare silica sol by mixing colloidal silica with 0.055M HCl in 1:1 volume ratio

- Inject silica sol into macroporous Ti disks using syringe pump at 2mL/min flow rate

- Dry overnight at 60°C, repeat injection for complete infiltration

- Calcinate at 225°C for 6 hours with 1°C/min heating rate

pH-Responsive Chitosan Coating:

- Prepare 1% (w/v) chitosan solution in 1% acetic acid

- Add GPTMS (25% w/w relative to chitosan) as crosslinking agent

- Deposit chitosan solution on Ti/SiO₂ disks using dip-coating method

- Cure at 80°C for 4 hours to complete crosslinking

CHX-DA Loading and Release Studies:

- Load CHX-DA through infusion into reservoir side of composite disk

- Assess release profiles in neutral (pH 7.4) and acidic (pH 5.5) conditions

- Quantify CHX-DA concentration using HPLC with UV detection at 254nm

Antibiofilm Assessment:

- Evaluate against oral pathogens S. sobrinus and F. nucleatum using v-qPCR

- Compare biofilm formation on coated vs. uncoated samples after 48-hour incubation

Biological Evaluation Protocols

Antimicrobial and Cytocompatibility Testing

Purpose: To evaluate the antimicrobial efficacy and cellular response to CHX-DA loaded systems using standardized biological assays [1] [4].

Antimicrobial Testing Protocol:

Zone of Inhibition Assay:

- Prepare Mueller-Hinton agar plates and surface-spread test organisms (S. aureus, E. coli)

- Place sterilized sample disks (6mm diameter) on inoculated agar surfaces

- Incubate at 37°C for 24 hours and measure inhibition zone diameters

- Include negative (polymer without CHX-DA) and positive (commercial antibiotic disk) controls

Biofilm Reduction Assay:

- Grow biofilms in tryptic soy broth with 1% glucose for 24-48 hours

- Treat with CHX-DA eluted from test materials or direct surface contact

- Quantify viable cells using colony forming unit (CFU) counts after serial dilution

- Alternative: Use crystal violet staining for biofilm biomass quantification

Minimum Bactericidal Concentration (MBC):

- Prepare serial dilutions of CHX-DA released from test systems in growth medium

- Inoculate with 10⁵ CFU/mL of test organisms and incubate 24 hours at 37°C

- Determine MBC as lowest concentration showing >99.9% kill rate compared to control

Cytocompatibility Testing Protocol:

Extract Preparation:

- Sterilize test materials by UV irradiation for 30 minutes per side

- Incubate in cell culture medium (DMEM with 10% FBS) at 37°C for 24 hours

- Use extraction ratio of 3cm²/mL for surface samples or 0.1g/mL for particulate systems

Cell Viability Assessment:

- Culture L929 fibroblasts or relevant cell line in 96-well plates (10,000 cells/well)

- Expose to extract dilutions (100%, 50%, 25%) for 24-72 hours

- Assess viability using MTT assay:

- Add 0.5mg/mL MTT solution and incubate 4 hours at 37°C

- Solubilize formazan crystals with DMSO

- Measure absorbance at 570nm with reference at 630nm

- Calculate viability relative to negative control (cells without extract)

Direct Contact Testing:

- Place sterilized samples directly on subconfluent cell monolayers

- Incubate for 24-72 hours and assess morphological changes by microscopy

- Quantitate cytotoxicity by lactate dehydrogenase (LDH) release assay

Figure 2: Biological Evaluation Workflow for CHX-DA Systems

In Vivo Evaluation Protocol

Purpose: To assess the wound healing efficacy and anti-infective properties of CHX-DA delivery systems in animal models [8] [5].

Materials:

- Animal model: Male Swiss mice (diabetic-induced for wound healing studies)

- Test materials: CHX-DA loaded systems and appropriate controls

- Equipment: Surgical tools, digital camera for wound documentation, histological supplies

Methodology:

Wound Model Establishment:

- Induce anesthesia using ketamine/xylazine mixture (80/10 mg/kg)

- Create full-thickness excisional wounds (6-8mm diameter) on dorsal surface

- Apply test materials directly to wound beds with appropriate securing

- Use commercial dressing as negative control and CHX-DA solution as positive control

Wound Healing Assessment:

- Monitor wound closure daily by digital photography and planimetric analysis

- Calculate wound area reduction percentage relative to initial wound size

- Euthanize animals at predetermined endpoints (7, 14, 21 days)

Histological Analysis:

- Harvest wound tissue with surrounding margins at sacrifice

- Process for H&E staining to assess re-epithelialization, granulation tissue formation

- Perform Masson's trichrome staining for collagen deposition evaluation

- Use immunohistochemistry for specific markers (CD31 for angiogenesis)

Microbiological Assessment:

- Collect tissue biopsies from wound beds before sacrifice

- Homogenize in sterile saline and plate serial dilutions on agar

- Quantify bacterial load by CFU counting after 24-hour incubation

Applications and Conclusion

Specific Tissue Engineering Applications

The versatility of CHX-DA delivery systems enables their application across multiple tissue engineering domains where infection control and tissue regeneration must be simultaneously addressed:

Dental and Periodontal Applications: CHX-DA-loaded systems show particular promise in periodontitis management and peri-implantitis prevention [6] [4]. Mucoadhesive films and nanogels provide sustained antimicrobial release in the periodontal pocket, creating an environment conducive to tissue regeneration while controlling pathogenic biofilms. The pH-responsive systems offer targeted release specifically when acidic conditions indicate bacterial activity, minimizing unnecessary antimicrobial exposure [4].

Wound Healing Applications: For chronic wounds and burns, CHX-DA incorporation into nanofibrous scaffolds and hybrid films addresses the critical challenge of infection in compromised healing environments [8] [1]. The combination of CHX-DA with natural polymers like silk fibroin and gelatin creates bioactive dressings that control microbial burden while supporting cellular processes essential for tissue repair [5].

Orthopedic and Implant Applications: The development of CHX-DA-loaded antimicrobial coatings for orthopedic implants represents a promising strategy for preventing device-associated infections [1] [4]. By integrating CHX-DA into the implant surface or surrounding matrices, these systems provide localized prophylaxis against common pathogens while maintaining the mechanical integrity required for load-bearing applications.

Conclusion and Future Perspectives

This compound represents a valuable antimicrobial agent for tissue engineering applications, particularly when incorporated into advanced delivery systems that provide controlled release kinetics and environmental responsiveness. The documented efficacy against a broad spectrum of pathogens, combined with the flexibility in formulation approaches, positions CHX-DA as a compelling option for researchers developing infection-resistant biomaterials.

Future development should focus on enhancing the smart release capabilities of these systems, particularly through more sophisticated environmental triggers beyond pH responsiveness [4]. Additionally, combination approaches that pair CHX-DA with other therapeutic agents (growth factors, osteoinductive molecules) could address both infection control and regenerative processes simultaneously. As tissue engineering continues to advance toward clinical translation, the integration of effective antimicrobial strategies like CHX-DA delivery systems will be essential for successful implementation of engineered tissues and implants.

References

- 1. LDPE/PCL nanofibers embedded this compound ... [sciencedirect.com]

- 2. The preparation and in-vitro release studies of the novel ... [link.springer.com]

- 3. How Chlorhexidine Works — In One Simple Flow ( Diacetate ) 2025 [linkedin.com]

- 4. pH-Triggered Controlled Release of Chlorhexidine Using ... [pmc.ncbi.nlm.nih.gov]

- 5. Silk Fibroin/Gelatin Hybrid Films for Medical Applications : Study on... [scialert.net]

- 6. Preparation of Mucoadhesive Films of Polyelectrolyte Complexes for... [recit.uabc.mx]

- 7. Synthesis and Antibacterial Evaluation of Chlorhexidine [pmc.ncbi.nlm.nih.gov]

- 8. Polymeric biomaterials-based tissue engineering for wound ... [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Chlorhexidine Diacetate Mucoadhesive Drug Delivery Systems

Introduction and Rationale

Chlorhexidine diacetate (CDA) is a broad-spectrum antimicrobial agent effective against various pathogens, including Candida albicans, which is responsible for oropharyngeal candidiasis [1]. However, conventional formulations like mouthwashes and gels have a short residence time in the oral cavity due to salivary washout, necessitating frequent application and leading to variable therapeutic outcomes [2] [1].

Mucoadhesive Drug Delivery Systems (MDDS) are engineered to overcome this limitation by adhering to the mucosal lining, thereby localizing the drug and enabling controlled release. This prolongs the duration when the drug concentration remains above the Minimum Inhibitory Concentration (MIC), improving efficacy, potentially reducing the required drug dose, and enhancing patient compliance [3] [4]. These systems are particularly advantageous for localizing therapy in the oral cavity for conditions such as gingivitis, periodontal disease, and oral candidiasis [2] [5] [1].

Key Formulation Strategies and Composition

The design of a mucoadhesive system for CDA hinges on the selection of biocompatible polymers that provide both adhesion and controlled release properties. Common polymers and their functions are outlined below.

Table 1: Commonly Used Polymers in CDA Mucoadhesive Formulations

| Polymer Category | Polymer Name | Key Properties & Functions | Reported Use in CDA Formulations |

|---|---|---|---|

| Natural Polymers | Chitosan | Mucoadhesive, biocompatible, penetration enhancer, inherent antifungal activity [2] | Films (with alginate/HPMC) [2] [5] |

| Sodium Alginate | High viscosity, gel-forming, mucoadhesive [2] | Films (with chitosan/HPMC) [2] | |

| Synthetic/Cellulose-derived Polymers | Hydroxypropyl Methylcellulose (HPMC) | Gel-forming, controlled release, mucoadhesive [1] | Buccal tablets and films [2] [1] |

| Poloxamer 407 (P407) | Thermosensitive, hydrogel-forming [1] | Buccal tablets (with HPMC) [1] | |

| Polyacrylic Acid derivatives (e.g., Noveon) | Excellent mucoadhesive strength [5] | Polyelectrolyte complex films [5] |

Types of Formulations

Research has explored several dosage forms for CDA delivery:

- Buccal Films: Prepared using a casting-solvent evaporation technique. These are thin, flexible, and well-tolerated, capable of being designed as single or multi-layered systems to modulate drug release profiles [2].

- Buccal Tablets: Compressed formulations, often based on hydrogel-forming polymers like HPMC and Poloxamer 407, designed to swell and adhere to the buccal mucosa for controlled release over several hours [1].

- Polyelectrolyte Complex (PEC) Films: Formed through ionic interactions between oppositely charged polymers (e.g., Chitosan and Gum Arabic). These complexes can offer improved mechanical and mucoadhesive properties and are also prepared via solvent casting [5].

Quantitative Data Summary from Literature

The performance of various CDA mucoadhesive formulations from published studies is summarized in the table below.

Table 2: Performance Summary of Select CDA Mucoadhesive Formulations

| Formulation Type | Polymer Composition | Drug Loading | Release Duration & Profile | Key Outcomes |

|---|---|---|---|---|

| Buccal Film [2] | Alginate, HPMC, Chitosan | 5 - 10 mg | >90% released in 24 hours (in vitro); Salivary conc. >MIC for ~3 hours (in vivo) | Films were well-tolerated by healthy volunteers. |

| Buccal Tablet [1] | HPMC, Poloxamer 407, Polyols | Target release conc. of 20 µg/mL | 86–92% released in 2 hours (in vitro); Designed for short-term control. | Effective against C. albicans biofilm; cytocompatible with human cells. |

| Polyelectrolyte Film [5] | Chitosan, Gum Arabic, Noveon | Incorporated in 2% w/v solution | >90% released in 24 hours (in vitro). | Showed swelling in oral pH conditions; inhibited growth of E. coli and P. aeruginosa. |

| Polyurethane Film [6] | Medical-grade Polyurethane | Variable | Release for up to 11 days (film) and 29 days (sandwich system). | Provided persistent antibacterial activity against S. aureus for 35 days. |

Detailed Experimental Protocols

Protocol 1: Preparation of Mucoadhesive Buccal Films by Solvent Casting

This protocol is adapted from methods used to prepare CDA-loaded polymeric films [2] [5].

4.1.1. Workflow Diagram

The following diagram illustrates the film preparation process:

4.1.2. Materials and Equipment

- Drug: this compound

- Polymers: e.g., Sodium Alginate, HPMC, Chitosan

- Solvents: Distilled water, Ethanol (for drug or polymer dissolution)

- Plasticizer: Glycerol

- Equipment: Magnetic stirrer, analytical balance, oven or incubator, casting molds (e.g., Petri dishes or specialized glass/plastic molds), syringes or pipettes.

4.1.3. Step-by-Step Procedure

- Polymer Solution Preparation: Dissolve the selected polymer(s) in an appropriate solvent (e.g., sodium alginate in water, HPMC in dichloromethane/water) at a defined concentration (e.g., 0.5-1% w/v for alginate) with constant stirring.

- Drug Solution Preparation: Dissolve CDA in a compatible solvent (e.g., water or ethanol) to form a concentrated solution (e.g., 0.1% w/v).

- Mixing: Combine the polymer solution, drug solution, and plasticizer (e.g., glycerol) under constant magnetic stirring at room temperature.

- Deaeration: Allow the final mixture to stand to let entrapped air bubbles escape.

- Casting: Pour the resulting bubble-free solution into casting molds. Ensure the casting area is consistent (e.g., 19.63 cm² as used in one study [2]).

- Drying: Allow the solvent to evaporate by drying in an oven at 37 ± 1°C for a specified time (from 24 hours to a week, depending on the formulation and solvent).

- Finishing: Carefully detach the dried film from the mold. Store the films at room temperature in a dry place until further analysis [2].

Protocol 2: In-Vitro Drug Release Study

This protocol standardizes the assessment of CDA release from mucoadhesive formulations [2] [1].

4.2.1. Workflow Diagram

The following diagram illustrates the drug release testing process:

4.2.2. Materials and Equipment

- Apparatus: USP Dissolution Apparatus II (Paddle apparatus)

- Release Medium: Phosphate buffer, pH 7.0 (to simulate oral cavity pH)

- Equipment: UV-Vis Spectrophotometer

4.2.3. Step-by-Step Procedure

- Setup: Place 1000 mL of phosphate buffer pH 7.0 in the dissolution vessel and equilibrate to 37 ± 0.1°C.

- Introduce Sample: Place the CDA-loaded film or tablet into a porous plastic net or pocket to simulate containment in the oral cavity. Suspend it immediately beneath the surface of the dissolution medium.

- Operate Apparatus: Set the paddle rotation speed to 100 rpm.

- Sample Collection: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 24 hours), withdraw a 1 mL aliquot from the dissolution vessel and replace it with an equal volume of fresh pre-warmed buffer to maintain constant volume.

- Drug Quantification: Analyze the concentration of CDA in the withdrawn samples using a UV-Vis spectrophotometer at a wavelength of 262 nm.

- Data Analysis: Calculate the cumulative percentage of drug released and plot the release profile over time. Model the data to zero-order, first-order, or Higuchi kinetics to understand the release mechanism [2].

4.2.4. Alternative Method: Controlled Flow Rate (CFR)

To more closely mimic the oral environment, a controlled flow rate method can be used, where fresh dissolution medium (simulated saliva) is pumped through a cell containing the formulation at a low, constant rate (e.g., 1 mL/min) to simulate salivary flow [1].

Characterization and Evaluation Methods

A comprehensive evaluation of the developed CDA mucoadhesive system is essential. Key characterization methods include:

- Drug Content Uniformity: The film/tablet is dissolved in a suitable solvent, and the drug content is analyzed spectrophotometrically to ensure accurate and uniform dosing [2].

- Swelling Studies: A pre-weighed dry formulation is placed in the release medium (pH 7.0 buffer). At regular intervals, it is removed, weighed after blotting excess water, and the swelling index is calculated as (W_t - W_0)/W_0, where W_0 and W_t are the initial and time-t weights, respectively [2].

- Ex-Vivo Mucoadhesion Strength: The force required to detach the formulation from freshly excised mucosal tissue (e.g., porcine buccal mucosa) is measured using a texture analyzer or tensile tester [3].

- Surface Morphology: Scanning Electron Microscopy (SEM) is used to examine the surface topography and cross-section of the films [2].

- In-Vitro Bioactivity: The antimicrobial efficacy is tested against relevant pathogens (e.g., C. albicans, E. coli, P. aeruginosa) using agar diffusion or biofilm susceptibility assays [2] [5] [1].